2-[(2,4-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core (pyrimidine and triazine rings) with diverse substituents. The structure includes a phenyl group at position 4, a 2,4-dimethylphenylamino moiety at position 2, and a methyl group at position 6. Such substitutions are critical for modulating physicochemical properties and biological activity, as seen in structurally related analogs .
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-8-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O/c1-13-9-10-17(14(2)11-13)23-20-24-19(16-7-5-4-6-8-16)26-18(27)12-15(3)22-21(26)25-20/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
FAQYJYJNIDNIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of involves several steps. One common synthetic route starts with the reaction of 2,4-dimethylaniline with 2,4-dihydroxybenzaldehyde to form an intermediate.
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields.
Industrial Production: While detailed industrial production methods are proprietary, manufacturers typically optimize the synthetic process for large-scale production.
Chemical Reactions Analysis
Reactions: can participate in various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, reduction may yield an amine derivative.
Scientific Research Applications
Biology and Medicine: Research on its biological activity, toxicity, and potential therapeutic applications is ongoing.
Industry: Its use extends to the field of photoprotection and light stabilization.
Mechanism of Action
- The exact mechanism by which Appolo-107 exerts its effects remains an active area of study.
- It likely interacts with specific molecular targets or pathways related to UV absorption and photostability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The compound’s closest analogs differ in substituent groups at positions 2, 4, and 8, which influence properties such as solubility, stability, and biological activity:
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (): Substituents:
- Position 4: 3-Methoxyphenyl (electron-donating group enhances solubility).
- Position 2: 4-Methylphenylamino (moderate steric bulk). Impact: The methoxy group may improve solubility compared to the target compound’s phenyl group. However, reduced steric hindrance at position 2 could lower target-binding affinity in pesticidal applications .
2-[(2,3-Dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (): Substituents:
- Position 4: 4-Fluorophenyl (electron-withdrawing fluorine increases electronegativity).
- Position 2: 2,3-Dimethylphenylamino (increased steric hindrance). Impact: The fluorine atom enhances metabolic stability and membrane permeability, while the 2,3-dimethyl group may improve binding specificity in enzyme inhibition .
Triaziflam (): Structure: N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine. Comparison: Shares a triazine core but with a diamino substitution pattern. The fluorinated side chain enhances pesticidal activity by resisting degradation .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Trends
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., fluorine in ) improve metabolic stability and target interaction in pesticidal applications.
- Bulky substituents (e.g., 2,4-dimethylphenyl in the target compound) may enhance binding affinity by reducing off-target interactions .
Synthetic Challenges: The fused pyrimido-triazinone core requires precise regioselective substitutions, as seen in analogs from and . Methoxy and fluorine groups are often introduced via Ullmann or Buchwald-Hartwig coupling .
Potential Applications: The target compound’s structural similarity to triaziflam () suggests utility as a herbicide or fungicide. However, its phenyl group at position 4 may limit solubility compared to fluorinated analogs .
Biological Activity
The compound 2-[(2,4-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of a class of organic molecules known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure with a fused pyrimidine and triazine system. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.
- Enzyme Inhibition : It acts on specific enzymes that are crucial in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets. These interactions can modulate enzyme activity and influence signaling pathways critical for cellular function.
Anticancer Activity
A study investigated the compound's effect on human cancer cell lines. The results indicated significant cytotoxicity against several types of cancer cells:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | High sensitivity observed |
| H460 (Lung Cancer) | 10.0 | Moderate sensitivity |
| MCF7 (Breast Cancer) | 12.0 | Notable growth inhibition |
These findings highlight the potential of this compound as a lead for anticancer drug development.
Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of the compound against common pathogens. The results were promising:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 30 µg/mL |
| C. albicans | 20 µg/mL |
This suggests that the compound possesses significant antimicrobial activity and could be developed further for therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Variations in synthesis can lead to derivatives with altered biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
